molecular formula C12H16N2O2S B1311015 5-(Pyrrolidin-1-ylsulfonyl)indoline CAS No. 874594-03-3

5-(Pyrrolidin-1-ylsulfonyl)indoline

Cat. No. B1311015
M. Wt: 252.33 g/mol
InChI Key: WSDYMOFKGXULNK-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylsulfonyl)indoline is a chemical compound that falls within the class of indole derivatives. Indoles are heterocyclic compounds known for their presence in many natural products and pharmaceuticals. The specific structure of 5-(Pyrrolidin-1-ylsulfonyl)indoline suggests it has a sulfonamide group attached to the indole core, which is further modified with a pyrrolidine moiety. This structural motif is significant in medicinal chemistry, as evidenced by the discovery of related compounds with high affinity for the 5-HT6 receptor, a target of interest for neurological and psychiatric conditions .

Synthesis Analysis

The synthesis of indoline derivatives can be complex, involving multiple steps to introduce various functional groups. In the context of 5-(Pyrrolidin-1-ylsulfonyl)indoline, related compounds have been synthesized through reactions that introduce the sulfonamide group to the indole core. For instance, 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles, which share a similar structural framework, have been synthesized and identified as high-affinity ligands for the 5-HT6 receptor . The synthesis of such compounds typically requires careful control of stereochemistry, as different enantiomers can exhibit distinct biological activities, such as agonist or antagonist properties .

Molecular Structure Analysis

The molecular structure of indoline derivatives is crucial for their biological activity. For example, in a related compound, the pyrrolidine ring adopts an envelope conformation, and the indoline unit is planar, which is important for its interaction with biological targets . The spatial arrangement of the rings and the functional groups attached to the indoline core can significantly influence the compound's binding affinity and selectivity towards receptors. Intramolecular hydrogen bonds and other non-covalent interactions can stabilize the molecule's conformation and are often critical for its biological function .

Chemical Reactions Analysis

Indoline derivatives can participate in various chemical reactions, which are essential for their functionalization and biological activity. For instance, the synthesis of indoline and pyrrolidine derivatives can involve nucleophilic cyclization reactions, which are key steps in constructing the core heterocyclic structure . The presence of a sulfonamido group can also facilitate such cyclizations, as seen in the synthesis of fluorinated indoline derivatives . These reactions are not only important for the synthesis of the compounds but also for understanding their reactivity and potential metabolism in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Pyrrolidin-1-ylsulfonyl)indoline, such as solubility, melting point, and stability, are determined by its molecular structure. While specific data on this compound is not provided, related indoline derivatives exhibit properties that are influenced by their conformation and the presence of functional groups like the sulfonamide and pyrrolidine rings . These properties are essential for the compound's behavior in biological systems and can affect its pharmacokinetics and pharmacodynamics. Understanding these properties is crucial for the design and development of new drugs based on the indoline scaffold .

Scientific Research Applications

Synthesis and Derivatives

  • A study by Novotortsev et al. (2021) discusses the synthesis of selenium-containing dispiro indolinones, which show cytotoxic activity against cancer cells. These compounds are synthesized using a method that involves 1,3-dipolar cycloaddition of azomethine ylides, with 5-(Pyrrolidin-1-ylsulfonyl)indoline being a key component in the process. This synthesis approach could be significant in the development of new cancer therapeutics (Novotortsev et al., 2021).

Anticancer Potential

  • The research by Sundar et al. (2011) emphasizes the significance of spiro-indole-pyrrolidine derivatives, which include 5-(Pyrrolidin-1-ylsulfonyl)indoline derivatives. These compounds have been found to exhibit antimicrobial and antitumor properties and serve as inhibitors of human NK1 receptors. This suggests a potential therapeutic application in cancer treatment and microbial infections (Sundar et al., 2011).

Neuropharmacological Activities

  • A study by Nirogi et al. (2011) presents the synthesis of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives, including 5-(Pyrrolidin-1-ylsulfonyl)indoline derivatives, which have shown promising binding affinity to 5-HT6 receptors. These compounds could be significant in the development of treatments for neurological disorders, highlighting the neuropharmacological potential of 5-(Pyrrolidin-1-ylsulfonyl)indoline derivatives (Nirogi et al., 2011).

Antidiabetic Applications

  • In the research by Teja et al. (2020), the synthesis of spiro-[indoline-3,3′-pyrrolizin/pyrrolidin]-2-ones, which are derivatives of 5-(Pyrrolidin-1-ylsulfonyl)indoline, was explored for potential antidiabetic applications. These compounds were synthesized via a Cu–TEMPO catalyzed dehydrogenation process, indicating their potential as antidiabetic agents (Teja et al., 2020).

properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-17(16,14-7-1-2-8-14)11-3-4-12-10(9-11)5-6-13-12/h3-4,9,13H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDYMOFKGXULNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427712
Record name 5-(pyrrolidin-1-ylsulfonyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57267103
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(Pyrrolidin-1-ylsulfonyl)indoline

CAS RN

874594-03-3
Record name 2,3-Dihydro-5-(1-pyrrolidinylsulfonyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874594-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(pyrrolidin-1-ylsulfonyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Firoozpour, L Gao, S Moghimi, P Pasalar… - Journal of enzyme …, 2020 - Taylor & Francis
In this paper, a new series of isatin-sulphonamide based derivatives were designed, synthesised and evaluated as caspase inhibitors. The compounds containing 1-(pyrrolidinyl)…
Number of citations: 14 www.tandfonline.com

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